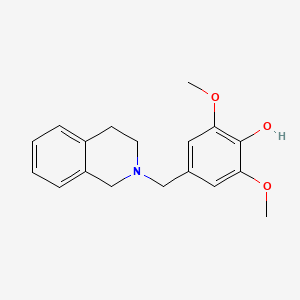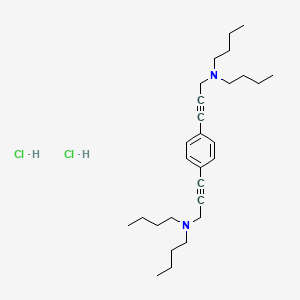
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders.
作用机制
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol acts as a dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This has been shown to have a range of effects on the brain, including altering dopamine levels and activity in various brain regions.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol can have a range of biochemical and physiological effects, including altering dopamine levels and activity in various brain regions, reducing the reinforcing effects of drugs of abuse, and improving cognitive function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol in lab experiments is its well-established synthesis method and extensive body of scientific research. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing and administration to avoid toxicity.
未来方向
There are many potential future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, including further exploration of its therapeutic potential for neurological and psychiatric disorders, as well as investigating its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, new synthesis methods and modifications to the compound structure may lead to improved efficacy and reduced side effects in future studies.
合成方法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol involves several steps, including the reaction of 2,6-dimethoxyphenol with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with a suitable reagent to form the final product. The synthesis method has been optimized over time to improve yield and purity, and is now well-established in the scientific community.
科学研究应用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-13(10-17(22-2)18(16)20)11-19-8-7-14-5-3-4-6-15(14)12-19/h3-6,9-10,20H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRXQRDSJGKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)

![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

